molecular formula C23H17N3O4S B2926674 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 902903-77-9

2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2926674
CAS No.: 902903-77-9
M. Wt: 431.47
InChI Key: QUPQQGKLFBNAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a fused benzofuropyrimidinone core, a 2-furylmethyl substituent at position 3, and a sulfanyl-linked N-phenylacetamide group at position 2. This structure combines a planar aromatic system with polar functional groups, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c27-19(24-15-7-2-1-3-8-15)14-31-23-25-20-17-10-4-5-11-18(17)30-21(20)22(28)26(23)13-16-9-6-12-29-16/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQQGKLFBNAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The phenylacetamide moiety can undergo substitution reactions with various nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

  • Benzofuropyrimidinone vs. Benzothiolopyrimidinone: The compound shares structural homology with 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide (CAS 477331-42-3) . Key differences include: Benzofuro (oxygen-containing fused ring) vs. Benzothiolo (sulfur-containing fused ring). The oxygen atom in benzofuro derivatives may enhance hydrogen-bonding capacity compared to sulfur’s lipophilic character. Substituent Position: The methoxyphenyl group in the benzothiolo analog may confer distinct electronic effects compared to the furylmethyl group in the target compound.
Property Target Compound Benzothiolo Analog
Core Heterocycle Benzofuro[3,2-d]pyrimidinone Benzothiolo[2,3-d]pyrimidinone
Substituent at Position 3 2-Furylmethyl 4-Methoxyphenyl
Molecular Formula C₂₄H₁₇N₃O₄S C₃₁H₂₇N₃O₃S₂

Functional Group Comparisons

  • Sulfanyl-Acetamide Linkage: The sulfanyl group (-S-) in the target compound is also present in 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS 735269-97-3) . This group facilitates covalent or non-covalent interactions with cysteine residues in enzymes, a feature exploited in protease inhibitors.
  • N-Phenylacetamide Moiety: The N-phenylacetamide group is structurally analogous to 4-methyl-7-(phenylacetamido)coumarin , which is known for its role in fluorescence-based enzyme assays. This group may enhance solubility and membrane permeability compared to simpler acetamide derivatives.

Enzyme Inhibition Potential

  • Hydroxamic Acid Analogues :
    Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) exhibit antioxidant activity via radical scavenging (DPPH assay: IC₅₀ ~12 μM). The target compound’s sulfanyl group may similarly participate in redox reactions, though furylmethyl’s electron-rich nature could modulate reactivity.

Anticancer Activity

  • Pyrazolo[3,4-d]pyrimidine Core: The pyrazolo[3,4-d]pyrimidine scaffold in Example 53 (IC₅₀ = 0.8 nM against EGFR mutants) highlights the importance of fused heterocycles in kinase inhibition. The benzofuropyrimidinone core in the target compound may offer similar selectivity but with altered pharmacokinetics due to the furan ring.

Biological Activity

The compound 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, identified by the CAS number 902903-85-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its anticancer effects, mechanism of action, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C24H19N3O4SC_{24}H_{19}N_{3}O_{4}S, with a molecular weight of 445.5 g/mol. Its structure features a benzofuro-pyrimidine core with a furylmethyl substituent and a sulfanyl group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. The benzofuro-pyrimidine derivatives have been shown to inhibit various cancer cell lines. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that related compounds demonstrate cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The anticancer activity was notably higher than standard chemotherapeutic agents such as doxorubicin and bleomycin .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been reported to inhibit kinases such as ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can be influenced by various structural modifications:

  • Furylmethyl Group : The presence of the furylmethyl group has been linked to enhanced cytotoxicity and selectivity against certain cancer types.
  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly alter the compound's potency. For example, introducing electron-withdrawing groups has been shown to improve anticancer activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through caspase activation pathways. For instance, compounds similar to 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide showed EC50 values indicating potent cytotoxic effects against HepG2 liver cancer cells .

In Vivo Studies

While in vitro studies provide preliminary insights into the compound's efficacy, in vivo studies are necessary to evaluate its therapeutic potential comprehensively. Current literature suggests that further research is needed to establish effective dosages and potential side effects in animal models.

Table of Biological Activities

Activity Effect Reference
Anticancer ActivityInhibition of MCF-7 and A549 cell lines
Apoptosis InductionActivation of caspases
Kinase InhibitionERK1/2 pathway inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.